D-Glucitol monomyristate

Emulsion stability Sugar ester surfactants Oil-in-water emulsifiers

D-Glucitol monomyristate (syn. sorbitol monomyristate, 1-O-tetradecanoyl-D-glucitol) is a non-ionic sugar alcohol fatty acid monoester belonging to the class of polyol-based biosurfactants.

Molecular Formula C20H40O7
Molecular Weight 392.5 g/mol
CAS No. 27379-58-4
Cat. No. B3189068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol monomyristate
CAS27379-58-4
Molecular FormulaC20H40O7
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C20H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(24)27-15-17(23)20(26)19(25)16(22)14-21/h16-17,19-23,25-26H,2-15H2,1H3/t16-,17+,19-,20-/m1/s1
InChIKeyQNOBYPFIKDXBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol Monomyristate (CAS 27379-58-4): Technical Baseline for Procurement and Formulation Screening


D-Glucitol monomyristate (syn. sorbitol monomyristate, 1-O-tetradecanoyl-D-glucitol) is a non-ionic sugar alcohol fatty acid monoester belonging to the class of polyol-based biosurfactants. Its molecular formula is C₂₀H₄₀O₇ with a molecular weight of 392.53 g·mol⁻¹ . The compound possesses a fully open-chain glucitol (sorbitol) head group esterified at the primary hydroxyl position with myristic acid (C14:0), yielding a calculated LogP of 3.32, density of 1.1±0.1 g·cm⁻³, boiling point of 586.0±50.0 °C at 760 mmHg, and flash point of 195.8±23.6 °C . Unlike the more common cyclic sorbitan monoesters (Span-type), D-glucitol monomyristate retains all six hydroxyl groups of the parent sugar alcohol, conferring a distinctly higher hydrophilic character that fundamentally alters its surfactant phase behavior, emulsion stabilization profile, and formulation compatibility [1].

Why Sorbitan Esters, Glycerol Monoesters, and Ethoxylated Surfactants Cannot Replace D-Glucitol Monomyristate in Performance-Critical Formulations


The open-chain glucitol head group of D-glucitol monomyristate is not a minor structural nuance—it dictates a fundamentally different hydrophilic-lipophilic balance (HLB), mesomorphic phase behavior, and emulsion stabilization mechanism compared to its closest in-class analogs. Sorbitan monomyristate (the cyclic anhydride) possesses fewer free hydroxyls and exhibits predominantly water-in-oil (W/O) emulsification behavior with lower HLB values [1]. Glycerol monomyristate, while sharing the C14 acyl chain, has only two free hydroxyls and lacks the extensive hydrogen-bonding network that stabilizes the lamellar liquid-crystalline phases characteristic of glucitol monoesters [2]. Polyglyceryl myristates and ethoxylated sorbitan esters (polysorbates) achieve higher HLB values but introduce polymeric dispersity and ethylene oxide residues that compromise the clean-label, biodegradable profile demanded in food, cosmetic, and pharmaceutical applications [3]. Direct experimental evidence demonstrates that sorbitol (glucitol) monoesters yield quantifiably superior oil-in-water (O/W) emulsion stability compared to chemically prepared sorbitan monoesters under identical conditions—a performance gap that cannot be bridged by simply adjusting concentration [4].

D-Glucitol Monomyristate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


O/W Emulsion Phase Separation Stability: Sorbitol Monoester vs. Sorbitan Monoester Direct Comparison

In a direct head-to-head evaluation of enzymatically synthesized sorbitol monoesters versus chemically prepared sorbitan monoesters, the sorbitol (glucitol) ester conferred significantly greater long-term stability to oil-in-water emulsions. Sorbitol monolaurate-stabilized O/W emulsions exhibited only 5% phase separation after 48 hours at 30°C, compared to 10% phase separation for sorbitan monolaurate under identical conditions [1]. Although this specific dataset applies to the laurate (C12) chain length, the trend is governed by the polyol head-group structure rather than the acyl chain, and the same open-chain vs. cyclic anhydride differentiation applies to the myristate (C14) homologues. The retention of all six glucitol hydroxyls in D-glucitol monomyristate strengthens interfacial film viscoelasticity through denser intermolecular hydrogen bonding, providing a mechanistic basis for the observed stability advantage that sorbitan monomyristate cannot replicate.

Emulsion stability Sugar ester surfactants Oil-in-water emulsifiers

Droplet Size Control in O/W Emulsions: Sorbitol Monoesters Achieve Fine, Uniform Droplet Distributions

In a systematic study of monoacyl sugar alcohols as O/W emulsifiers, sorbitol monoesters (including monomyristoyl sorbitol) produced consistently fine emulsions with median oil droplet diameters in the range of 1.6–2.0 μm when formulated with soybean oil using a two-step rotor/stator and high-pressure homogenization method [1]. This droplet size range is comparable to or finer than typical values reported for glycerol monomyristate (2.0–5.0 μm under similar processing) [1], and is achieved without the addition of co-surfactants. The narrow droplet distribution is attributed to the high density of hydroxyl groups on the glucitol head, which facilitates rapid interfacial adsorption and efficient surface coverage during homogenization. The study further confirmed that all tested monoacyl sugar alcohols, including sorbitol myristate, possessed sufficient emulsifying ability to form stable O/W emulsions with soybean oil as the oil phase [1].

Droplet size distribution High-pressure homogenization Sugar alcohol emulsifiers

HLB and Hydrophilic Character: Open-Chain Glucitol Head Confers Higher Water Affinity than Cyclic Sorbitan Analogs

The open-chain D-glucitol head of D-glucitol monomyristate retains five unesterified hydroxyl groups plus the ester linkage oxygen, compared to only three free hydroxyls in sorbitan monomyristate (the 1,4-sorbitan cyclic ether). Using the Griffin HLB calculation method for polyol fatty acid esters (HLB = 20 × (1 − S/A), where S = saponification number and A = acid value), D-glucitol monomyristate yields a calculated HLB of approximately 8.5–9.5, placing it in the O/W emulsifier range [1][2]. In contrast, sorbitan monomyristate (Span myristate) has a reported HLB of approximately 4.7 , classifying it as a W/O emulsifier. This HLB differential of ~4 units is functionally decisive: D-glucitol monomyristate can serve as a primary O/W emulsifier without the need for ethoxylation (as in polysorbates), whereas sorbitan monomyristate requires pairing with a high-HLB co-emulsifier (e.g., polysorbate) to stabilize O/W systems. The higher HLB also correlates with better cold-water dispersibility—a practical handling advantage [1].

Hydrophilic-lipophilic balance Sugar alcohol esters O/W vs W/O emulsifier selection

Mesomorphic Liquid-Crystalline Phase Behavior: Sorbitol Monoesters Form Lamellar Phases Absent in Sorbitan Analogs

A foundational phase behavior study of homologous polyol monoesters established that sorbitol (glucitol) monoesters, including the myristate, exhibit pronounced thermotropic and lyotropic mesomorphism—specifically the formation of neat (lamellar) liquid-crystalline phases—that is absent in monoglycerides of comparable chain length and structurally distinct from the phases formed by sorbitan esters [1]. The study demonstrated that crystal melting points and mesomorphic melting points of sorbitol monoesters rise with polyol chain length, with heats of fusion on the order of ~40 cal·g⁻¹ for crystal melting and ~0.5 cal·g⁻¹ for mesomorphic transitions [1]. This mesomorphic behavior generates a viscoelastic interfacial film at the oil-water boundary, which provides a secondary stabilization mechanism beyond simple surface tension reduction. Sorbitan monoesters, by contrast, lack the critical density of hydroxyl groups required to sustain extended hydrogen-bonded lamellar networks, and consequently do not form analogous liquid-crystalline phases at the interface [1][2].

Liquid crystals Mesomorphism Lamellar phase Polyol monoesters

Biodegradability and Biocompatibility Profile: Sugar Alcohol Monoesters vs. Ethoxylated Alternatives

Sugar-based ester surfactants, including glucitol (sorbitol) monoesters, are classified as readily biodegradable non-ionic surfactants with excellent dermatological compatibility [1]. A 2023 comprehensive review of sugar-based monoester surfactants confirmed that this class of compounds is non-toxic, non-irritant to skin and mucosa, odorless, and exhibits a safe biocompatibility profile suitable for food, pharmaceutical, and cosmetic applications [1]. While ethoxylated sorbitan esters (polysorbates) can achieve similar HLB values to D-glucitol monomyristate, they carry concerns regarding 1,4-dioxane contamination (a byproduct of ethoxylation), batch-to-batch ethoxylation dispersity, and slower environmental biodegradation due to the polyether chain [1]. Sorbitan monomyristate, though also non-ethoxylated, exhibits lower water solubility and requires higher processing temperatures. Importantly, the enzymatically catalyzed synthesis route now available for glucitol monomyristate (using immobilized Candida antarctica lipase) enables production without organic solvent residues or harsh acid catalysts, further differentiating it from chemically synthesized sorbitan esters which contain residual acid catalysts and dehydration side-products [2][3].

Biodegradability Non-toxic surfactants Green chemistry Sugar-based emulsifiers

D-Glucitol Monomyristate: Evidence-Backed Application Scenarios for Formulation Scientists and Industrial Buyers


PEG-Free O/W Cosmetic Emulsions Requiring Clean-Label Compliance

D-Glucitol monomyristate, with its calculated HLB of ~8.5–9.5 and demonstrated O/W emulsification capability [1][2], enables formulators to eliminate ethoxylated co-emulsifiers (polysorbates, PEG-stearates) from cosmetic cream and lotion formulations. The enzymatic synthesis route supports ECOCERT/COSMOS natural certification requirements, while the lamellar liquid-crystalline phase formation at the oil-water interface [3] provides a secondary stabilization mechanism that enhances product sensory properties (non-greasy afterfeel) without relying on silicone oils or acrylate polymers. This is particularly valuable for 'free-from' and natural-positioned skincare brands where INCI list simplification is a competitive necessity.

Food-Grade Fine O/W Emulsions with Extended Shelf-Life at Refrigerated Temperatures

The finding that sorbitol monoester-stabilized O/W emulsions achieve median droplet diameters of 1.6–2.0 μm [2] and maintain stability with only 5% phase separation over 48 hours at 30°C (extrapolated from sorbitol monolaurate data [4]) positions D-glucitol monomyristate as a candidate for food emulsion applications such as sauces, dressings, and beverage cloud emulsions. The C14 myristate chain provides an intermediate hydrophobicity between laurate (C12) and palmitate (C16) that balances emulsification efficiency with resistance to cold-temperature crystallization—a critical factor for refrigerated product stability where longer-chain saturated esters risk solidifying.

Pharmaceutical Topical Formulations Leveraging Mesomorphic Interfacial Structuring

The lamellar liquid-crystalline phases formed by sorbitol monoesters at the oil-water interface [3] are structurally analogous to the lipid bilayers of the stratum corneum, creating an opportunity for skin-compatible topical drug delivery systems. In pharmaceutical cream and ointment bases, D-glucitol monomyristate can serve simultaneously as the primary emulsifier and as a skin-barrier-mimetic structuring agent, potentially enhancing the percutaneous absorption of lipophilic active pharmaceutical ingredients (APIs) while reducing transepidermal water loss. The absence of ethoxylated residues and the enzymatic production route [5] further reduce the irritation and sensitization risk profile required for leave-on dermatological preparations.

Enzymatically Synthesized Biosurfactant for Sustainable Industrial Formulations

For industrial buyers prioritizing sustainability metrics, D-glucitol monomyristate produced via the immobilized Candida antarctica lipase route [5] offers a quantifiable green-chemistry advantage. The enzymatic process operates at moderate temperature (60°C) in acetone solvent with water removal under reduced pressure, avoiding the strong acid catalysts and high-temperature dehydration steps required for sorbitan ester production [6]. Although the enzymatic productivity for sorbitol esters is lower (0.6–0.8 kg·L⁻¹-reactor·day [5]) compared to other sugar alcohol esters (1.3–2.0 kg·L⁻¹-reactor·day for erythritol and xylitol esters), this is offset by the higher monoester selectivity and reduced purification burden, making D-glucitol monomyristate a viable choice for premium-priced sustainable surfactant markets where enzymatic provenance is a documented value proposition.

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